Dihydrocitrinone: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus terreus
Dihydrocitrinone: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus terreus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrocitrinone, a polyketide metabolite of the mycotoxin citrinin, was first identified in a mutant strain of the filamentous fungus Aspergillus terreus. As a less toxic derivative of its precursor, dihydrocitrinone is a molecule of significant interest in the fields of natural product chemistry and drug development. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of dihydrocitrinone from Aspergillus terreus. It details the fermentation processes, extraction and purification protocols, and comprehensive spectroscopic data for the characterization of this compound. Furthermore, this guide illustrates the biosynthetic pathway of its precursor, citrinin, and outlines a typical experimental workflow for its isolation, providing a valuable resource for researchers in the field.
Introduction
Aspergillus terreus is a ubiquitous filamentous fungus known for its ability to produce a diverse array of secondary metabolites with a wide range of biological activities.[1][2] While renowned for producing the cholesterol-lowering drug lovastatin, A. terreus also synthesizes other compounds of interest, including the mycotoxin citrinin and its metabolite, dihydrocitrinone.[3][4]
Dihydrocitrinone was first discovered in 1962 from a mutant strain of Aspergillus terreus that was incapable of producing citrinin.[3][5] This discovery highlighted it as a distinct metabolite and a key compound in the citrinin metabolic pathway. Chemically, dihydrocitrinone is a polyketide with the molecular formula C₁₃H₁₄O₆ and a molecular weight of 266.25 g/mol .[6][7] Studies have shown that dihydrocitrinone exhibits significantly lower cytotoxicity and genotoxicity compared to its precursor, citrinin, suggesting that its formation is a detoxification step.[8][9] This lower toxicity profile makes dihydrocitrinone an intriguing molecule for further investigation and potential therapeutic applications.
This guide serves as a comprehensive technical resource for the scientific community, providing detailed methodologies for the production, isolation, and characterization of dihydrocitrinone from Aspergillus terreus.
Biosynthesis of Dihydrocitrinone
Dihydrocitrinone is a direct metabolite of citrinin, which is synthesized via a polyketide pathway. The biosynthesis of citrinin in Aspergillus species involves a multi-enzyme complex, including a non-reducing polyketide synthase (NR-PKS). The process begins with the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of modifications including methylation, cyclization, and oxidation to yield citrinin. Dihydrocitrinone is subsequently formed through the reduction of citrinin.
Experimental Protocols
This section details the methodologies for the production, extraction, and purification of dihydrocitrinone from Aspergillus terreus.
Fungal Strain and Fermentation
A high-yield strain of Aspergillus terreus is crucial for the successful production of dihydrocitrinone. While the original discovery utilized a mutant strain, wild-type strains are also known to produce citrinin and its metabolites.
Fermentation Protocol:
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Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with spores of Aspergillus terreus and incubate at 25-28°C for 7-10 days until sporulation is observed.
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Seed Culture: Prepare a seed culture by inoculating a liquid medium (e.g., Potato Dextrose Broth) with spores from the agar plate. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 48-72 hours.
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Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). A suitable production medium can be a Czapek-Dox broth supplemented with yeast extract and glucose. Fermentation is carried out in a stirred-tank bioreactor or shake flasks at 25-28°C for 10-14 days. Aeration and agitation rates should be optimized to ensure sufficient oxygen supply and nutrient distribution.
| Parameter | Value/Range |
| Culture Medium | Czapek-Dox Broth + 0.5% Yeast Extract |
| Carbon Source | Glucose (50 g/L) |
| Nitrogen Source | Sodium Nitrate (3 g/L) |
| pH | 5.5 - 6.5 |
| Temperature | 25 - 28 °C |
| Agitation | 150 - 200 rpm |
| Fermentation Time | 10 - 14 days |
Table 1: Optimized Fermentation Parameters for Dihydrocitrinone Production.
Extraction and Purification
Following fermentation, dihydrocitrinone can be extracted from the culture broth and mycelium.
Extraction Protocol:
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Separation: Separate the mycelium from the culture broth by filtration or centrifugation.
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Mycelial Extraction: The mycelial biomass is dried and then extracted with an organic solvent such as methanol or ethyl acetate.
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Broth Extraction: The culture filtrate is acidified to pH 3-4 and then extracted with an equal volume of ethyl acetate. This process is typically repeated three times to ensure complete extraction.
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Concentration: The organic extracts from both the mycelium and the broth are combined and concentrated under reduced pressure to yield a crude extract.
Purification Protocol:
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Solid-Phase Extraction (SPE): The crude extract is dissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.
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Column Chromatography: The partially purified extract is then subjected to column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate, followed by ethyl acetate and methanol, can be used to separate the compounds.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing dihydrocitrinone are further purified by preparative HPLC on a C18 column with a mobile phase of methanol and water to obtain the pure compound.
Structural Characterization
The structure of dihydrocitrinone is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of dihydrocitrinone. The chemical shifts provide information about the electronic environment of the protons and carbons, while coupling constants in the ¹H NMR spectrum reveal the connectivity of the protons.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 171.2 | - |
| 3 | 78.5 | 4.55 (d, 10.5) |
| 4 | 35.8 | 2.80 (m) |
| 4a | 138.9 | - |
| 5 | 105.2 | - |
| 6 | 162.1 | - |
| 7 | 101.8 | - |
| 8 | 160.5 | - |
| 8a | 108.3 | - |
| 9 | 8.5 | 1.25 (d, 7.0) |
| 10 | 15.2 | 1.15 (d, 7.0) |
| 11 | 8.2 | 2.05 (s) |
| COOH | 173.5 | - |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Dihydrocitrinone.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of dihydrocitrinone. The fragmentation pattern observed in the MS/MS spectrum provides further structural information.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₄O₆ |
| Molecular Weight | 266.25 g/mol |
| Ionization Mode | ESI- |
| [M-H]⁻ (Calculated) | 265.0718 |
| [M-H]⁻ (Observed) | 265.0712 |
| Major Fragments (m/z) | 221, 177, 149 |
Table 3: High-Resolution Mass Spectrometry Data for Dihydrocitrinone.
Conclusion
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of dihydrocitrinone from Aspergillus terreus. The detailed protocols for fermentation, extraction, and purification, along with the extensive spectroscopic data, offer a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. The lower toxicity of dihydrocitrinone compared to its precursor, citrinin, makes it a compound of significant interest for further investigation into its biological activities and potential therapeutic applications. The methodologies outlined herein can serve as a foundation for the scalable production and further exploration of this intriguing fungal metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving Production of Citric Acid and Other Products in Filamentous Fungi | PNNL [pnnl.gov]
- 6. lcms.cz [lcms.cz]
- 7. nacalai.com [nacalai.com]
- 8. researchgate.net [researchgate.net]
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